(1E,4Z)-germacrene B
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Overview
Description
(1E,4Z)-germacrene B is a germacrene B with a (1E,4Z)-configuration.
Scientific Research Applications
Germacrene B in Essential Oils
Germacrene B, a sesquiterpene hydrocarbon, is identified as a major component in the essential oil of various plants. For instance, it was found as a significant constituent in the oil from a cultivar of patchouli (Pogostemon cablin Benth.), distinguishing its aroma from standard patchouli oil (Hasegawa, Tajima, Toi, & Sugimura, 1992). This highlights the role of germacrene B in contributing to the distinct aromatic properties of plants, which can be vital in the fragrance industry.
Conformational Studies and Stability
Germacrene B's stability and conformational properties have been investigated. For instance, research into the chiral stability of 15-hydroxygermacrene B, a derivative of germacrene B, through asymmetric Sharpless epoxidation indicates that germacrene B is not enantiomerically stable at room temperature (Minnaard, Wijnberg, & de Groot, 1997). Such findings are important in understanding the chemical behavior and potential applications of germacrene B in various scientific fields, including organic chemistry and pharmacology.
Germacrene B in Biosynthesis
Germacrene B is involved in the biosynthesis of other sesquiterpenes. A study on the transformation of germacrenes underlined the conformation-dependent regio- and stereo-selectivity in these transformations, impacting the formation of different chemical compounds (Fransen, Dormans, & Buck, 1983). Understanding these biosynthetic pathways is crucial in the field of natural product chemistry and for the potential synthesis of new compounds with pharmaceutical relevance.
Involvement in Pheromone Synthesis
Additionally, germacrene B has been synthesized for studies related to pheromones. For instance, the synthesis of germacrene-B and its extension to the synthesis of (±)‐9‐methylgermacrene‐B was conducted to study the male-produced sex pheromone of the sandfly Lutzomyia longipalpis (Muto, Nishimura, & Mori, 1999). This research is pivotal in understanding insect behavior and could have implications in developing strategies for pest control.
Germacrene B in Plant Studies
The role of germacrene B in various plant species has been explored. A study on the liverwort Scapania undulata identified germacrene B as one of its essential oil components, along with other sesquiterpene hydrocarbons (Adio, Paul, Kloth, & König, 2004). This research contributes to the understanding of plant biochemistry and the diversity of natural products in different species.
properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1E,5Z)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6+,14-9- |
InChI Key |
GXEGJTGWYVZSNR-JEKCHIPQSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C\CC(=C(C)C)CC1)/C |
Canonical SMILES |
CC1=CCCC(=CCC(=C(C)C)CC1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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